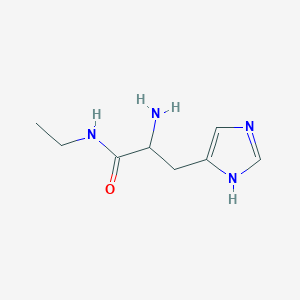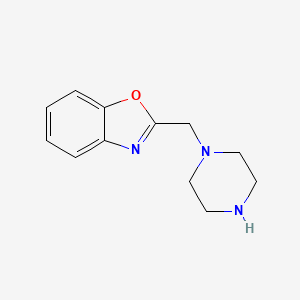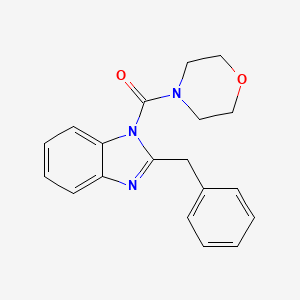![molecular formula C17H15N3O2 B12127219 N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide](/img/structure/B12127219.png)
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide typically involves multi-step organic reactions One common approach starts with the formation of the pyrrolo[2,3-b]quinoline core, which can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial-scale production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by the electron-withdrawing effects of the furan-2-carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Shares a similar core structure but differs in functional groups, leading to different biological activities.
Pyrrolo[2,3-b]quinoline derivatives: A broader class of compounds with varying substituents that can influence their chemical and biological properties.
Uniqueness
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide is unique due to the specific combination of its fused heterocyclic core and the furan-2-carboxamide moiety. This structural arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H15N3O2/c1-11-4-5-12-10-13-6-7-20(16(13)18-14(12)9-11)19-17(21)15-3-2-8-22-15/h2-5,8-10H,6-7H2,1H3,(H,19,21) |
InChI Key |
ZEIQWWNUYWMBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CO4)C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(4,4,6,9-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12127145.png)


![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12127170.png)
![(4E)-1-benzyl-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12127175.png)
![5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B12127178.png)
![2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127187.png)



![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12127201.png)
![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127204.png)
![1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine](/img/structure/B12127206.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide](/img/structure/B12127211.png)
